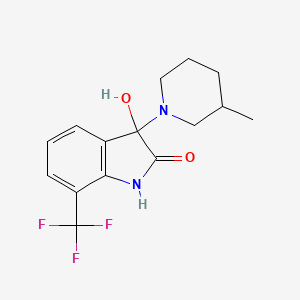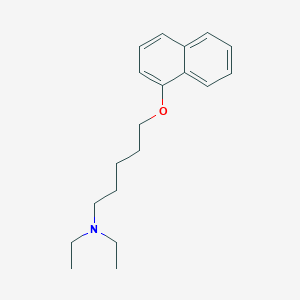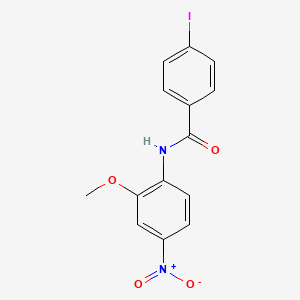![molecular formula C12H16N4OS B4955934 N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as "TAK-242," is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases.
作用机制
TAK-242 works by inhibiting the signaling pathway of TLR4. TLR4 is a receptor protein that recognizes and responds to bacterial lipopolysaccharides (LPS). Upon activation, TLR4 recruits a series of adapter proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TAK-242 binds to a specific site on TLR4, preventing the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical studies. In a mouse model of sepsis, TAK-242 was able to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. TAK-242 has also been shown to reduce joint inflammation in a mouse model of rheumatoid arthritis. In a rat model of inflammatory bowel disease, TAK-242 was able to reduce the severity of inflammation and improve intestinal barrier function.
实验室实验的优点和局限性
One of the main advantages of TAK-242 is its specificity for TLR4. This allows for targeted inhibition of TLR4 signaling without affecting other signaling pathways. TAK-242 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-242 is its potential off-target effects, as it has been shown to inhibit other receptors, such as TLR2 and TLR3, at high concentrations.
未来方向
There are several potential future directions for TAK-242 research. One area of interest is the development of TAK-242 analogs with improved potency and selectivity. Another area of interest is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs. Additionally, the potential use of TAK-242 in the treatment of other inflammatory diseases, such as asthma or multiple sclerosis, could be explored. Finally, the investigation of the long-term effects of TAK-242 on the immune system and potential adverse effects is an important area for future research.
合成方法
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-aminoethyl)-1,3-propanediol to form the amide intermediate. The final step involves the reaction of the amide intermediate with 1H-1,2,4-triazole-3-amine to form TAK-242.
科学研究应用
TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to TLR4 activation. In clinical trials, TAK-242 has shown promising results in reducing the severity of sepsis and improving patient outcomes.
属性
IUPAC Name |
N-[2-(5-methylthiophen-2-yl)ethyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-2-3-11(18-10)4-6-14-12(17)5-7-16-9-13-8-15-16/h2-3,8-9H,4-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAZIDDCVYIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)


![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)